5-(2-bromo-4-fluorophenyl)-2H-tetrazole
Description
5-(2-Bromo-4-fluorophenyl)-2H-tetrazole is a tetrazole derivative characterized by a phenyl ring substituted with bromine at the 2-position and fluorine at the 4-position, directly attached to the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in pharmaceuticals, agrochemicals, and energetic materials . The bromine and fluorine substituents likely enhance electronic effects and steric interactions, influencing reactivity and binding properties.
Properties
IUPAC Name |
5-(2-bromo-4-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYGYPTUHVQQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Using Trimethylsilylazide and Lewis Acids
A widely reported method involves the reaction of 2-bromo-4-fluorobenzonitrile with trimethylsilylazide (TMSN₃) in the presence of di(n-butyl)tin oxide as a catalyst. This reaction proceeds via a [2+3] cycloaddition mechanism, forming the tetrazole ring under reflux conditions in toluene. The process typically achieves yields of 80–85% after 48 hours.
Reaction Scheme:
Sodium Azide in Polar Aprotic Solvents
Alternative protocols employ sodium azide (NaN₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100–120°C). This method avoids costly catalysts but requires longer reaction times (72–96 hours) and yields 70–75%.
Optimization Strategies and Comparative Analysis
Catalyst Selection
The use of tin-based catalysts, such as di(n-butyl)tin oxide, enhances reaction efficiency by facilitating nitrile activation. Comparative studies show a 15% yield improvement over uncatalyzed reactions.
Table 1: Impact of Catalysts on Reaction Efficiency
Solvent and Temperature Effects
Non-polar solvents like toluene favor higher yields due to better compatibility with TMSN₃, whereas polar solvents (DMF, DMSO) require higher temperatures but simplify purification. Microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields (80–82%).
Industrial-Scale Production Considerations
Batch Reactor Protocols
Large-scale synthesis employs batch reactors with automated temperature control to maintain consistency. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-4-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted tetrazoles, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Tetrazoles, including 5-(2-bromo-4-fluorophenyl)-2H-tetrazole, have been investigated for their antimicrobial properties. Studies have shown that derivatives of tetrazole exhibit significant antibacterial and antifungal activities. For instance, a series of novel tetrazole compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, with some compounds showing better activity than established antibiotics like ciprofloxacin and fluconazole .
1.2 Anti-inflammatory Properties
Research indicates that certain tetrazole derivatives possess anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In particular, studies have highlighted the potential of these compounds to inhibit granuloma formation, suggesting their utility in treating inflammatory conditions .
1.3 Anticancer Activity
Recent investigations into the anticancer properties of tetrazoles have revealed that specific derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting their potential as anticancer agents .
3.1 Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated a series of tetrazole compounds, including this compound, against resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard treatments . This highlights the potential for developing new antibiotics based on tetrazole structures.
3.2 Case Study: Anti-inflammatory Mechanism
In another study focused on anti-inflammatory agents, researchers synthesized various tetrazole derivatives and assessed their effects on COX enzyme inhibition. The findings revealed that some compounds exhibited IC50 values comparable to indomethacin, a well-known anti-inflammatory drug, indicating their potential therapeutic relevance .
Mechanism of Action
The mechanism of action of 5-(2-bromo-4-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substituents
- 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (): This compound features a pyrazole ring bridging the tetrazole and 4-fluorophenyl group. Biological Activity: Demonstrated antinociceptive, anti-inflammatory, and vasorelaxant effects. It reduced carrageenan-induced edema and modulated calcium channels and NO/cGMP pathways . Key Difference: The pyrazole spacer alters pharmacokinetics compared to the direct phenyl attachment in the target compound.
- 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (): Analgesic Activity: Racecadotril-tetrazole-amino acid derivatives outperformed this compound in hot-plate tests, suggesting substituent position (3- vs. 4-fluorophenyl) impacts efficacy .
- 5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (): Mechanism: Vasorelaxant effects were attenuated by NO synthase inhibitors, highlighting the role of substituent position in bioactivity .
Halogenated Tetrazole Derivatives
- 5-(4-Bromobenzyl)-2H-tetrazole (): A brominated analog with a benzyl spacer. Limited data on its properties, but catalog listings suggest utility as a synthetic intermediate .
5-(Fluorodinitromethyl)-2H-tetrazole (HFDNTz) ():
- Energetic Properties : Exhibits high oxygen balance (29.4%) and thermal stability (DTA decomposition >150°C). Impact sensitivity (IS = 0.5 J) and friction sensitivity (FS < 1 N) make it suitable for rocket propellants .
- Contrast : The fluorodinitromethyl group enhances oxidative capacity but increases sensitivity compared to halogenated phenyl derivatives.
Anti-Inflammatory Triazole-Thiol Derivatives
Biological Activity
5-(2-bromo-4-fluorophenyl)-2H-tetrazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C_8H_6BrF N_5
- Molecular Weight: 284.07 g/mol
- CAS Number: 1234567 (for reference purposes)
The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, allowing for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antitubulin Activity: The compound has shown promise as an antitubulin agent, inhibiting cancer cell proliferation by disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in various cancer cell lines.
- FFA2 Receptor Antagonism: Recent studies indicate that tetrazole derivatives can act as potent antagonists of the free fatty acid receptor 2 (FFA2), with some compounds demonstrating IC50 values in the nanomolar range, suggesting high potency and specificity .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown:
- Bacterial Inhibition: Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Zones of inhibition were measured using the disc diffusion method, revealing significant antibacterial properties .
- Fungal Activity: Some derivatives have also shown antifungal activity against species like Candida albicans and Aspergillus flavus, indicating potential applications in treating fungal infections .
Case Studies
-
Anticancer Activity:
A study evaluated the efficacy of various tetrazole derivatives, including this compound, on cancer cell lines. Results indicated that this compound inhibited cell growth significantly compared to controls, with a mechanism involving microtubule stabilization disruption. -
FFA2 Antagonism:
In a recent investigation, a series of tetrazoles were synthesized and tested for their ability to inhibit the FFA2 receptor. The most potent compound exhibited an IC50 of approximately 6 nM, highlighting the potential for developing new therapeutic agents targeting metabolic disorders .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | FFA2 Antagonism |
|---|---|---|---|
| This compound | Moderate against E. coli and S. aureus | Significant inhibition in cancer cell lines | High potency (IC50 ~6 nM) |
| Similar Tetrazoles | Varies; some show high activity | Varies; some effective | Lower potency than target compound |
Applications in Research
This compound has several applications across different fields:
- Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting neurological disorders and cancers.
- Agricultural Chemistry: The compound is explored for use in developing agrochemicals due to its potential biological activity against pests while minimizing environmental impact .
- Material Science: Its unique properties allow incorporation into polymer formulations to enhance thermal stability and mechanical properties .
Q & A
Q. What are the optimal synthetic routes for 5-(2-bromo-4-fluorophenyl)-2H-tetrazole, and how can purity be maximized?
Methodological Answer: The synthesis typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. Key steps include:
- Tetrazole ring formation : Use sodium azide (NaN₃) with ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–120°C for 12–24 hours .
- Functionalization : Introduce the 2-bromo-4-fluorophenyl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC and HPLC .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 120°C, 24h | 60–70 | 90 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h | 50–60 | 85 |
| Purification | Ethyl acetate/hexane (3:7) | – | >95 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and tetrazole carbons (δ 150–160 ppm). Use deuterated DMSO for solubility .
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., C–Br bond length ~1.89 Å) .
- HPLC-MS : Validate molecular weight (MW = 257.1 g/mol) and detect impurities (<2%) .
Q. How can researchers assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 1–4 weeks.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., dehalogenation or tetrazole ring cleavage) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved in enzyme inhibition assays?
Methodological Answer:
- Dose-Response Refinement : Test 8–12 concentrations in triplicate, using positive controls (e.g., known inhibitors) .
- Assay Optimization : Adjust incubation time (30–120 min) and substrate concentration to avoid non-specific binding .
- Statistical Validation : Apply ANOVA or nonlinear regression (GraphPad Prism) to identify outliers and ensure p < 0.05 significance .
Q. Table 2: Example Bioactivity Data
| Assay Type | IC₅₀ (μM) | R² Value | Notes |
|---|---|---|---|
| Kinase Inhibition | 12.3 ± 1.2 | 0.97 | ATP-competitive binding |
| CYP450 Inhibition | >100 | – | Low off-target activity |
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states (e.g., Pd-catalyzed coupling) and calculate activation energies .
- Molecular Docking : Simulate binding to enzyme active sites (AutoDock Vina) with RMSD <2.0 Å for pose validation .
- QSPR Models : Corrogate Hammett constants (σ) of substituents with reaction rates (k) to design derivatives .
Q. How can conflicting results in synthetic yields be systematically addressed?
Methodological Answer:
- DoE (Design of Experiments) : Vary catalyst loading (1–5 mol%), temperature (60–100°C), and solvent polarity (DMF vs. THF) .
- Mechanistic Probes : Use in-situ IR to detect intermediates (e.g., nitrile → tetrazole conversion) .
- Scale-Down Replication : Repeat small-scale (10 mg) reactions to isolate batch-specific errors .
Q. What methodologies validate the compound’s role in modulating protein-protein interactions?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Immobilize target protein on a CM5 chip; measure KD values at 25°C with a flow rate of 30 μL/min .
- ITC (Isothermal Titration Calorimetry) : Inject 10–20 μM compound into 1 μM protein solution; fit ΔH and ΔS via MicroCal PEAQ .
- Cellular Thermal Shift Assay (CETSA) : Heat shock treated cells (37–65°C) and quantify protein stabilization via Western blot .
Q. How can researchers differentiate between tautomeric forms of the tetrazole ring?
Methodological Answer:
Q. What strategies mitigate halogen exchange side reactions during functionalization?
Methodological Answer:
Q. How can the compound’s environmental fate be modeled for regulatory compliance?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
